molecular formula C18H14N4O4 B14177044 6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide

6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide

Cat. No.: B14177044
M. Wt: 350.3 g/mol
InChI Key: ZIRCGIZZWYNZBD-JAIQZWGSSA-N
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Description

6-methyl-N-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 6-methylpyridine-3-carboxylic acid with 5-(4-nitrophenyl)furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are commonly used.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-methyl-N-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan and pyridine rings contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-N-[(Z)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide: Similar structure but with an amino group instead of a nitro group.

    6-methyl-N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 6-methyl-N-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide imparts unique electronic and steric properties, making it distinct from its analogs

Properties

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

6-methyl-N-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C18H14N4O4/c1-12-2-3-14(10-19-12)18(23)21-20-11-16-8-9-17(26-16)13-4-6-15(7-5-13)22(24)25/h2-11H,1H3,(H,21,23)/b20-11-

InChI Key

ZIRCGIZZWYNZBD-JAIQZWGSSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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